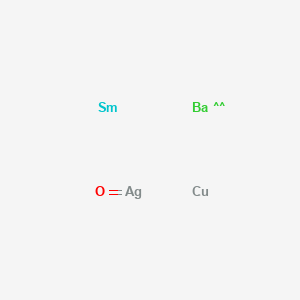![molecular formula C20H26O2 B14298841 1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene CAS No. 113011-60-2](/img/structure/B14298841.png)
1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethane bridge with oxypropane linkages
Méthodes De Préparation
The synthesis of 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene typically involves the reaction of ethane-1,1-diol with benzene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between ethane-1,1-diol and benzene in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene can be compared with similar compounds such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: This compound has a similar ethane-oxy linkage but differs in its functional groups and overall structure.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another similar compound with benzene rings connected by an ethane-oxy bridge.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound features ethene linkages instead of ethane, leading to different chemical properties.
Propriétés
Numéro CAS |
113011-60-2 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-[1-(3-phenylpropoxy)ethoxy]propylbenzene |
InChI |
InChI=1S/C20H26O2/c1-18(21-16-8-14-19-10-4-2-5-11-19)22-17-9-15-20-12-6-3-7-13-20/h2-7,10-13,18H,8-9,14-17H2,1H3 |
Clé InChI |
RCCZQXCDIKTFMO-UHFFFAOYSA-N |
SMILES canonique |
CC(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)

![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
